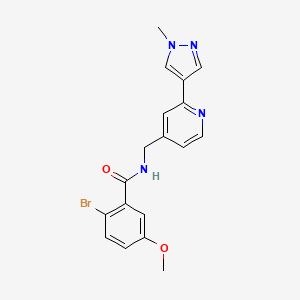

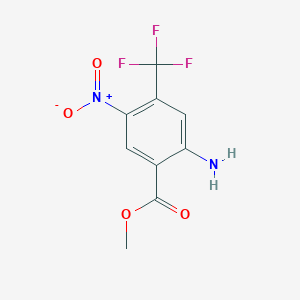

2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a bromo group, a methoxy group, and a complex group containing a pyrazole and a pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole and pyridine rings, the introduction of the bromo and methoxy groups, and finally the coupling with the benzamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromo and methoxy groups would likely be in the ortho or para positions to each other on the benzene ring .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced by other groups in a substitution reaction. The amide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents on the benzene ring. Generally, benzamide derivatives are solid at room temperature .科学的研究の応用

Antipsychotic Potential and Receptor Binding Studies

The synthesis and evaluation of related benzamides for their antidopaminergic properties have highlighted the potential of such compounds in the treatment of psychiatric disorders. For instance, the study by Högberg et al. (1990) discusses the synthesis of benzamides and their evaluation for affinity towards dopamine D-2 receptors and their ability to inhibit apomorphine-induced behaviors, suggesting their suitability for investigating dopamine D-2 mediated responses both in vitro and in vivo, which could offer insights into the antipsychotic potential of closely related compounds Högberg et al., 1990.

Antiviral and PET Imaging Applications

A different study outlines the synthesis of a compound for potential PET (Positron Emission Tomography) imaging of B-Raf(V600E) in cancers, illustrating the use of related chemical structures in the development of diagnostic tools for oncology research Wang et al., 2013. This underscores the versatility of benzamide derivatives in contributing to both therapeutic and diagnostic advancements.

Glucokinase Activation for Diabetes Treatment

The discovery of a glucokinase activator by Park et al. (2014) demonstrates the utility of benzamide derivatives in modulating enzyme activity for the treatment of metabolic disorders such as type 2 diabetes. This compound showed a significant reduction in glucose levels in preclinical models, highlighting the potential for related compounds in therapeutic applications Park et al., 2014.

Antimicrobial and Antiviral Research

Research on pyrazole, pyrazolopyrimidine, and triazolopyrimidine derivatives has revealed their antimicrobial and antiviral activities, suggesting the broad-spectrum potential of these compounds in addressing infectious diseases Abunada et al., 2008.

作用機序

Safety and Hazards

将来の方向性

The study and development of benzamide derivatives is a active area of research due to their potential biological activities. Future research could involve the synthesis of new derivatives, the study of their biological activities, and the development of methods to improve their selectivity and potency .

特性

IUPAC Name |

2-bromo-5-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2/c1-23-11-13(10-22-23)17-7-12(5-6-20-17)9-21-18(24)15-8-14(25-2)3-4-16(15)19/h3-8,10-11H,9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZDCDHSOVYPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)

![(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821372.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-ynamide](/img/structure/B2821373.png)

![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2821385.png)